molecular formula C18H16N6 B1350204 N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide

N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide

Cat. No.: B1350204
M. Wt: 316.4 g/mol
InChI Key: RJBKRYKSICTGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide typically involves multiple steps. One common method includes the preparation of 3-benzylquinoxalin-2-ylamine, which is then reacted with cyanoethanimidamide under specific conditions. The reaction often requires the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide stands out due to its unique combination of a quinoxaline core with a cyanoethanimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide

InChI

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24)

InChI Key

RJBKRYKSICTGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N

Origin of Product

United States

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